(-)-Cyclopenin

Description

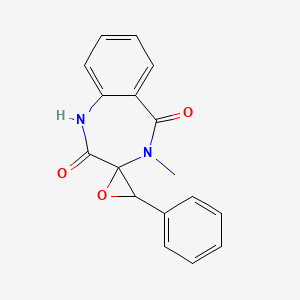

Structure

2D Structure

3D Structure

Properties

CAS No. |

20007-87-8 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1 |

InChI Key |

APLKWZASYUZSBL-PBHICJAKSA-N |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4 |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin, |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the (-)-Cyclopenin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cyclopenin, a member of the benzodiazepine (B76468) alkaloid family, is a secondary metabolite produced by various fungi, notably species of Penicillium. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, chemical intermediates, and genetic regulation. The pathway involves a series of enzymatic transformations, beginning with the condensation of two key amino acid precursors, L-phenylalanine and anthranilic acid, by a non-ribosomal peptide synthetase (NRPS)-like enzyme. Subsequent modifications, including desaturation and epoxidation catalyzed by a dioxygenase, lead to the formation of the final product. This document outlines detailed experimental protocols for the characterization of the key enzymes in this pathway and presents available quantitative data to facilitate further research and potential applications in drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the benzodiazepine alkaloids, which include this compound, have garnered significant interest due to their potential pharmacological properties. The biosynthesis of these complex molecules involves intricate enzymatic pathways that are often encoded by gene clusters. A thorough understanding of these pathways is crucial for harnessing their potential through synthetic biology and metabolic engineering approaches. This guide focuses on the core aspects of the this compound biosynthesis pathway, providing the necessary technical details for researchers in the field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branched pathway that originates from the cyclopeptine-viridicatin metabolic route. The pathway commences with the assembly of the initial benzodiazepine scaffold from amino acid precursors, followed by a series of oxidative modifications.

Precursor Molecules

The primary building blocks for the this compound backbone are:

-

L-phenylalanine

-

Anthranilic acid

-

S-adenosyl-L-methionine (SAM) - serves as a methyl group donor.

Key Enzymes and Intermediates

The pathway involves three key enzymatic steps to convert the precursors into this compound:

-

Cyclopeptine (B22554) Synthase (CPS): This non-ribosomal peptide synthetase (NRPS)-like enzyme catalyzes the initial condensation of L-phenylalanine and anthranilic acid, followed by methylation using SAM, and subsequent cyclization to form the first key intermediate, cyclopeptine .

-

(-)-Cyclopenine Synthase (CpsB): This enzyme is a dioxygenase that carries out two sequential oxidative modifications on cyclopeptine. First, it catalyzes a desaturation reaction to form dehydrocyclopeptine (B1256299) . Subsequently, it facilitates a monooxygenation (epoxidation) of the newly formed double bond to yield This compound .

-

Cyclopenase: This enzyme is involved in a parallel branch of the pathway, converting this compound to viridicatin. However, it is not directly involved in the synthesis of this compound itself.

The core biosynthetic pathway leading to this compound is depicted in the following diagram:

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the enzymes of the this compound biosynthesis pathway. The following table summarizes the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. Researchers are encouraged to contribute to this area.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Km, Vmax, kcat) | Optimal pH | Optimal Temperature (°C) | Reference |

| Cyclopeptine Synthase | L-Phe, Anthranilate, SAM | Cyclopeptine | Data not available | Data not available | Data not available | |

| (-)-Cyclopenine Synthase | Cyclopeptine, Dehydrocyclopeptine, O2, α-KG | Dehydrocyclopeptine, this compound | Data not available | Data not available | Data not available | |

| Cyclopenase | This compound | Viridicatin | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the study and characterization of the enzymes involved in the this compound biosynthesis pathway. The following sections provide generalized methodologies that can be adapted for each specific enzyme.

Heterologous Expression and Purification of Biosynthetic Enzymes

The genes encoding the biosynthetic enzymes can be cloned from the genomic DNA of a producing fungal strain (e.g., Penicillium cyclopium) and heterologously expressed in a suitable host such as Escherichia coli or Saccharomyces cerevisiae.

Caption: General workflow for enzyme expression.

Protocol:

-

Gene Amplification: Amplify the target gene from fungal genomic DNA using PCR with primers containing appropriate restriction sites.

-

Cloning: Ligate the PCR product into a suitable expression vector (e.g., pET series for E. coli or pYES2 for S. cerevisiae) containing a purification tag (e.g., His-tag).

-

Transformation: Transform the expression construct into the chosen host organism.

-

Expression: Grow the host cells to an appropriate density and induce protein expression (e.g., with IPTG for E. coli or galactose for S. cerevisiae).

-

Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.

-

Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Verify the purity and size of the protein using SDS-PAGE.

Enzymatic Assays

This assay measures the formation of cyclopeptine from its precursors.

Materials:

-

Purified cyclopeptine synthase

-

L-phenylalanine

-

Anthranilic acid

-

S-adenosyl-L-methionine (SAM)

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol (B129727) or acetonitrile)

-

HPLC-MS system

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, L-phenylalanine, anthranilic acid, and SAM.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the purified cyclopeptine synthase.

-

Incubate for a specific time period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to detect and quantify the formation of cyclopeptine.

This assay monitors the conversion of cyclopeptine to dehydrocyclopeptine and subsequently to this compound.

Materials:

-

Purified (-)-cyclopenine synthase

-

Cyclopeptine (substrate)

-

α-ketoglutarate (α-KG)

-

Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)

-

Ascorbate

-

Reaction buffer (e.g., HEPES, pH 7.0)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC-MS system

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, Fe(II), ascorbate, α-KG, and cyclopeptine.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the purified (-)-cyclopenine synthase.

-

Incubate for a specific time period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC-MS to monitor the disappearance of cyclopeptine and the appearance of dehydrocyclopeptine and this compound.

Genetic Regulation of the Pathway

The biosynthesis of secondary metabolites in fungi is tightly regulated at the transcriptional level. The genes responsible for a specific pathway are often located together in a biosynthetic gene cluster (BGC). The expression of these genes is typically controlled by a pathway-specific transcription factor, which itself can be regulated by global regulators that respond to environmental cues such as nutrient availability and pH.

While the specific gene cluster for this compound biosynthesis in Penicillium cyclopium has not been fully elucidated in publicly available literature, the regulation is expected to follow the general principles observed for other fungal secondary metabolite clusters. Key global regulators in Aspergilli and Penicilli, such as LaeA, are known to control the expression of multiple secondary metabolite gene clusters.

Caption: Putative regulatory cascade for this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of fungal secondary metabolism, involving a multi-enzyme pathway to construct a complex benzodiazepine alkaloid. While the general steps of the pathway have been outlined, significant gaps remain in our understanding, particularly concerning the detailed enzymatic mechanisms, kinetic parameters, and the specific genetic regulation. Further research, including the identification and characterization of the complete biosynthetic gene cluster, detailed enzymatic studies, and investigation of the regulatory networks, will be crucial. This knowledge will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for the rational engineering of these pathways for the production of novel and potentially valuable bioactive compounds for the pharmaceutical industry.

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Cyclopenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1] As a secondary metabolite, it is part of a complex biosynthetic pathway and serves as a precursor to other bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biosynthesis, and relevant experimental protocols, designed to support research and development activities in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | PubChem |

| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |

| CAS Number | 20007-87-8 | [1] |

| Synonyms | Cyclopenin, (-)-Cyclopenine | [1] |

Quantitative Physical and Chemical Data

| Property | Value | Source |

| Molecular Weight | 294.30 g/mol | [1] |

| Exact Mass | 294.10044231 Da | [1] |

| Melting Point | Not reported in the searched literature. | |

| Optical Rotation ([α]D) | Levorotatory, specific value not reported in the searched literature. | |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited solubility in water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following data has been reported:

-

¹³C NMR Spectroscopy: Spectral data is available and has been referenced in public databases.[1]

-

Mass Spectrometry: Data from Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are available, providing information on its mass and fragmentation patterns.[1]

Biosynthesis

This compound is biosynthesized from the precursor cyclopeptin. The pathway involves an epoxidation step catalyzed by the non-heme dioxygenase AsqJ, followed by a rearrangement to viridicatin (B94306), which is catalyzed by the hemocyanin-like protein AsqI.[2] The conversion of cyclopenin to viridicatin is a key step in the biosynthesis of viridicatin-type fungal alkaloids.[2][3][4]

Biological Activity

The direct biological activity of this compound is not extensively documented. Its primary known role is as an intermediate in the biosynthesis of 3-O-methyl viridicatin. This downstream product has been identified as a potent inhibitor of tumor necrosis factor alpha (TNFα)-induced replication of the Human Immunodeficiency Virus (HIV).[5][6][7] The anti-HIV activity of related cyclopentenone prostaglandins (B1171923) often involves the inhibition of viral replication at the transcriptional level.[8][9] Further research is required to determine if this compound itself possesses any intrinsic biological or pharmacological activities.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and characterization of this compound, based on methodologies reported for similar fungal metabolites.

Isolation of this compound from Penicillium sp.

This protocol is adapted from methods used for the isolation of cyclopenin analogues from Penicillium citrinum.

-

Fermentation:

-

Cultivate the selected Penicillium strain on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or a defined liquid medium) to promote the production of secondary metabolites.

-

Incubate the culture under optimal conditions of temperature and duration.

-

-

Extraction:

-

Harvest the fungal biomass and/or the culture broth.

-

Perform a solvent extraction using an appropriate organic solvent such as ethyl acetate (B1210297) or methanol to isolate the crude extract containing this compound.

-

Concentrate the crude extract under reduced pressure.

-

-

Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing this compound and perform further purification by preparative HPLC, typically using a reversed-phase column (e.g., C18), to obtain the pure compound.

-

NMR Spectroscopic Analysis

This is a general procedure for obtaining NMR spectra of a purified sample of this compound.

-

Sample Preparation:

-

Dissolve an accurately weighed sample of pure this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess the proton environment.

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton.

-

For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing:

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

-

Integrate the signals and determine the chemical shifts (referenced to the solvent signal or an internal standard like TMS) and coupling constants.

-

Conclusion

This compound is a significant natural product with a well-defined chemical structure and a key role in the biosynthesis of other bioactive compounds. While much is known about its chemical properties and biosynthesis, further research is needed to fully characterize its physical properties, such as its specific optical rotation and melting point, and to explore its potential direct biological activities. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the study and application of this intriguing molecule.

References

- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of HIV-1 replication by combination of a novel inhibitor of TNF-alpha with AZT. | Semantic Scholar [semanticscholar.org]

- 6. Targeting TNF and TNF Receptor Pathway in HIV-1 Infection: from Immune Activation to Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting TNF-Alpha in HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Cyclopenin: A Technical Guide to its Natural Sources and Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid that has garnered interest within the scientific community due to its biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms responsible for its production, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.

Natural Sources and Producing Organisms

This compound is a secondary metabolite produced by several species of filamentous fungi belonging to the genus Penicillium. The primary producing organisms identified in the literature are:

-

Penicillium cyclopium : This species is one of the most well-documented producers of this compound and its related compounds, cyclopenol.[1][2]

-

Penicillium aurantiogriseum : Various strains of this species have been shown to produce a range of benzodiazepine alkaloids, including compounds structurally related to this compound.

-

Penicillium citrinum : This species has also been identified as a source of cyclopenin analogues.

These fungi are ubiquitous in nature and can be isolated from various environments, including soil and decaying organic matter.

Quantitative Data on Production

Quantitative data on the production of this compound is not extensively reported in publicly available literature, likely due to the proprietary nature of industrial fermentation processes. However, production of related secondary metabolites by Penicillium species can provide an indication of potential yields. For instance, a strain of Penicillium nigricans has been reported to produce penitrem mycotoxins at a maximum yield of 60 mg/L in a 60 L stirred fermenter. While not a direct measure of this compound yield, this provides a general benchmark for secondary metabolite production in submerged cultures of Penicillium. The production of another benzodiazepine alkaloid, anacine, by Penicillium aurantiogriseum has been achieved on a 60-liter fermenter scale, although specific yields were not detailed.

Table 1: Production of Related Secondary Metabolites by Penicillium Species

| Producing Organism | Compound | Yield | Fermentation Scale |

| Penicillium nigricans | Penitrem Mycotoxins | 60 mg/L | 60 L |

| Penicillium aurantiogriseum | Anacine | Not specified | 60 L |

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium species is a complex enzymatic process involving several key precursors and enzymes. The pathway begins with the amino acids L-phenylalanine and anthranilic acid, along with the methyl donor S-adenosyl-L-methionine (SAM).

The key enzymes involved in the biosynthetic pathway are:

-

Cyclopeptine (B22554) Synthetase : Catalyzes the initial condensation of anthranilic acid and L-phenylalanine.

-

Cyclopeptine Dehydrogenase : Introduces a double bond into the cyclopeptine intermediate.

-

Dehydrocyclopeptine Epoxidase : Catalyzes the epoxidation of dehydrocyclopeptine.

-

Cyclopenin m-Hydroxylase : Involved in the final steps of the pathway leading to cyclopenin and its derivatives.

// Nodes Anthranilic_acid [label="Anthranilic Acid", fillcolor="#F1F3F4"]; L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4"]; L_Methionine [label="L-Methionine", fillcolor="#F1F3F4"]; SAM [label="S-Adenosyl-\nL-methionine (SAM)", fillcolor="#F1F3F4"]; Cyclopeptine [label="Cyclopeptine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrocyclopeptine [label="Dehydrocyclopeptine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopenin [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclopenol [label="Cyclopenol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Methionine -> SAM [label="ATP"]; Anthranilic_acid -> Cyclopeptine; L_Phenylalanine -> Cyclopeptine; SAM -> Cyclopeptine [label="Cyclopeptine\nSynthetase"]; Cyclopeptine -> Dehydrocyclopeptine [label="Cyclopeptine\nDehydrogenase"]; Dehydrocyclopeptine -> Cyclopenin [label="Dehydrocyclopeptine\nEpoxidase"]; Cyclopenin -> Cyclopenol [label="Cyclopenin\nm-Hydroxylase"]; } dot Caption: Biosynthetic pathway of this compound and cyclopenol.

Experimental Protocols

The following sections provide representative, detailed methodologies for the fermentation, extraction, and purification of this compound based on established techniques for fungal secondary metabolites.

Submerged Fermentation of Penicillium cyclopium

This protocol describes a typical submerged fermentation process for the production of benzodiazepine alkaloids.

Materials:

-

Penicillium cyclopium culture

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Malt Extract Broth)

-

Production medium (e.g., Czapek-Dox broth supplemented with yeast extract)

-

Sterile baffled Erlenmeyer flasks (2 L)

-

Incubator shaker

Procedure:

-

Inoculum Preparation:

-

Grow Penicillium cyclopium on PDA plates at 25°C for 7-10 days until sporulation is observed.

-

Harvest spores by flooding the plate with sterile 0.85% saline solution and gently scraping the surface with a sterile loop.

-

Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.

-

Inoculate 100 mL of seed culture medium in a 500 mL baffled Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 50 mL of the seed culture.

-

Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.

-

Monitor the fermentation periodically for growth and pH.

-

// Nodes Start [label="Start: P. cyclopium\non PDA plate", shape=ellipse, fillcolor="#F1F3F4"]; Spore_Suspension [label="Prepare Spore Suspension\n(1x10^7 spores/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Inoculate Seed Culture\n(25°C, 150 rpm, 48-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production_Culture [label="Inoculate Production Culture\n(25°C, 150 rpm, 10-14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth\nand Mycelium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Spore_Suspension; Spore_Suspension -> Seed_Culture; Seed_Culture -> Production_Culture; Production_Culture -> Harvest; } dot Caption: Workflow for submerged fermentation of P. cyclopium.

Extraction of this compound

This protocol outlines the extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

-

Fermentation culture from step 4.1

-

Buchner funnel and filter paper

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelium and Broth:

-

Separate the fungal biomass from the culture broth by vacuum filtration through a Buchner funnel.

-

-

Extraction from Culture Broth:

-

Transfer the culture filtrate to a separatory funnel.

-

Extract the filtrate three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude broth extract.

-

-

Extraction from Mycelium:

-

Transfer the collected mycelium to a flask.

-

Extract the mycelium three times with methanol by shaking for 1 hour each time.

-

Filter the methanolic extracts and combine them.

-

Concentrate the combined methanolic extract under reduced pressure to yield the crude mycelial extract.

-

-

Combine Extracts:

-

Combine the crude broth and mycelial extracts for further purification.

-

Purification of this compound

This protocol describes a two-step chromatographic purification of this compound.

Materials:

-

Combined crude extract from step 4.2

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane

-

Glass chromatography columns

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the combined crude extract in a minimal amount of dichloromethane.

-

Prepare a silica gel column packed in hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and pure ethyl acetate).

-

Collect fractions and monitor by TLC to identify fractions containing this compound.

-

Combine the this compound-rich fractions and evaporate the solvent.

-

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the partially purified extract from the silica gel column in a minimal amount of methanol or a dichloromethane/methanol mixture.

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute the column with the same solvent.

-

Collect fractions and monitor by TLC or HPLC.

-

Combine the pure fractions of this compound and evaporate the solvent to obtain the final product.

-

// Nodes Crude_Extract [label="Combined Crude Extract", shape=ellipse, fillcolor="#F1F3F4"]; Silica_Gel [label="Silica Gel Chromatography\n(Hexane-EtOAc Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Analysis1 [label="TLC Analysis of Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine_Fractions1 [label="Combine Cyclopenin-rich Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Sephadex [label="Sephadex LH-20 Chromatography\n(Methanol or DCM/Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis of Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine_Fractions2 [label="Combine Pure Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude_Extract -> Silica_Gel; Silica_Gel -> TLC_Analysis1; TLC_Analysis1 -> Combine_Fractions1; Combine_Fractions1 -> Sephadex; Sephadex -> TLC_HPLC_Analysis; TLC_HPLC_Analysis -> Combine_Fractions2; Combine_Fractions2 -> Pure_Product; } dot Caption: Purification workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, producing organisms, and biosynthetic pathway of this compound. While specific quantitative yield data remains elusive in public literature, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers to undertake studies on this intriguing benzodiazepine alkaloid. The methodologies outlined herein can be adapted and optimized to suit specific laboratory conditions and research objectives, paving the way for further exploration of this compound's chemical properties and biological potential.

References

- 1. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of microorganisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of the benzodiazepine (B76468) alkaloid (-)-cyclopenin and its structurally related compounds. This document summarizes the available quantitative data on their cytotoxic effects, details the experimental protocols for assessing their activity, and visualizes the proposed signaling pathways through which they may exert their biological effects.

Quantitative Biological Activity Data

The cytotoxic activity of this compound and its related alkaloids, such as cyclopenol, viridicatin, and dehydrocyclopeptine, has been evaluated against various cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that specific quantitative data for this compound is limited in the current literature; therefore, data for its close structural relatives are included to provide a broader context of the potential bioactivity of this class of compounds.

Table 1: Cytotoxicity of Cyclopenol

| Cell Line | Cancer Type | IC50 (µM) |

| BIU-87 | Bladder Cancer | 8.34[1] |

| BEL-7402 | Hepatocellular Carcinoma | 7.81[1] |

Table 2: Cytotoxicity of a Sub-fraction Containing Viridicatin and Dehydrocyclopeptine

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HEPG2 | Hepatocellular Carcinoma | 32.8774 |

| MCF-7 | Breast Cancer | 24.3284 |

Experimental Protocols

The following sections detail the standard experimental protocols utilized to assess the cytotoxicity and apoptotic activity of benzodiazepine alkaloids.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium and incubated overnight to allow for cell attachment.

-

Compound Treatment: Serial dilutions of the test alkaloid (e.g., this compound) are prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4-6 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is then shaken at a low speed for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

2.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

-

Cell Fixation: After the treatment incubation period, the culture medium is gently removed, and 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) is added to each well. The plate is then incubated at 4°C for 1 hour to fix the cells.

-

Washing: The plates are washed five times with slow-running tap water and allowed to air dry.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

-

Washing: The plates are washed five times with 1% acetic acid to remove unbound dye and then allowed to air dry.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth is calculated relative to the control, and the IC50 value is determined.

Apoptosis Assays

2.2.1. Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Treatment and Lysis: Cells are treated with the test alkaloid for a specified time. After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then resuspended in a chilled cell lysis buffer and incubated on ice for 10-15 minutes. The lysate is then centrifuged to pellet the cell debris.

-

Protein Quantification: The protein concentration of the supernatant (cytosolic extract) is determined using a standard protein assay (e.g., Bradford or BCA assay) to allow for normalization of caspase activity.

-

Caspase-3 Reaction: In a 96-well plate, the cell lysate is mixed with a reaction buffer containing DTT and a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).

-

Incubation: The plate is incubated at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 cleaves the substrate, releasing the chromophore (pNA) or fluorophore (AMC).

-

Detection: For the colorimetric assay, the absorbance is read at 405 nm. For the fluorometric assay, the fluorescence is measured with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

-

Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.

2.2.2. Western Blot Analysis of Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Cell Lysis and Protein Extraction: Following treatment with the alkaloid, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the Bcl-2 family protein of interest (e.g., Bcl-2, Bax, Bak).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by this compound are not yet fully elucidated, studies on related benzodiazepine and cyclopentenone-containing alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

Proposed Apoptotic Pathway

The available evidence for related compounds suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Caption: Proposed intrinsic apoptotic pathway induced by this compound and related alkaloids.

Experimental Workflow for Investigating Apoptosis

The following diagram illustrates a typical experimental workflow to confirm the induction of apoptosis and elucidate the underlying mechanism of action for a novel alkaloid.

Caption: Experimental workflow for the investigation of alkaloid-induced apoptosis.

References

(-)-Cyclopenin: A Technical Guide to Speculated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of Penicillium fungi, such as Penicillium cyclopium. Structurally, it is characterized by a complex, polycyclic framework. While its benzodiazepine core initially suggested a mechanism of action related to the modulation of GABA-A receptors, emerging research points towards other potential biological activities, largely inferred from its close biosynthetic relationship with other bioactive compounds, particularly viridicatin (B94306). This technical guide provides an in-depth overview of the speculated mechanisms of action of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing the proposed biological pathways.

Speculated Mechanisms of Action

The scientific literature suggests two primary, albeit not mutually exclusive, speculative mechanisms of action for this compound:

-

Cytotoxicity and Induction of Apoptosis: This is currently the most promising area of investigation, primarily due to the established biological activities of its direct biosynthetic product, viridicatin. This compound is a known precursor in the biosynthesis of viridicatin. It is hypothesized that this compound itself may possess cytotoxic properties or that its conversion to viridicatin is a key step in its mode of action in certain biological contexts. Viridicatin has demonstrated antibacterial and cytotoxic effects.

-

Modulation of GABA-A Receptors: As a benzodiazepine, this compound is structurally related to a class of drugs well-known for their positive allosteric modulation of GABA-A receptors in the central nervous system. This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant properties. While plausible based on its chemical structure, direct evidence for this compound's activity at this receptor is currently lacking in the public domain.

Quantitative Data

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data for related compounds, particularly viridicatin, provide valuable insights into its potential potency.

| Compound/Fraction | Cell Line | Activity | IC50 | Reference |

| Sub-fraction containing Viridicatin | HEPG2 (Hepatocellular Carcinoma) | Cytotoxicity | 32.88 µg/mL | [1] |

| Sub-fraction containing Viridicatin | MCF-7 (Breast Cancer) | Cytotoxicity | 24.33 µg/mL | [1] |

Note: The IC50 values above are for a sub-fraction of a fungal extract and not for purified this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.

Cytotoxicity and Apoptosis Assays

a) MTT Assay for Cytotoxicity:

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cell lines (e.g., HEPG2, MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Annexin V/Propidium Iodide Staining for Apoptosis Detection: [2][3][4][5][6]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2][3][4][5][6]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

GABA-A Receptor Interaction Assays

a) Radioligand Binding Assay:

This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor.

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation.

-

Binding Reaction: In assay tubes, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound and calculate the Ki or IC50 value to quantify its binding affinity.

b) Electrophysiology (Two-Electrode Voltage Clamp):

This technique directly measures the effect of this compound on the function of GABA-A receptors expressed in a model system like Xenopus oocytes.

-

Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA to elicit an inward chloride current.

-

Compound Application: Co-apply this compound with GABA and measure the change in the GABA-induced current. An increase in the current amplitude indicates positive allosteric modulation.

-

Data Analysis: Construct dose-response curves for the potentiation of GABA-induced currents by this compound to determine its EC50 and maximal efficacy.

Visualizations

Signaling Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis assay kits | Abcam [abcam.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Annexin V Staining | Thermo Fisher Scientific - IE [thermofisher.com]

- 6. kumc.edu [kumc.edu]

Preliminary Screening of (-)-Cyclopenin Bioactivity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid naturally produced by fungi of the Penicillium genus, has emerged as a molecule of interest in the field of drug discovery. Preliminary screenings have revealed a spectrum of biological activities, suggesting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, with a focus on its enzyme inhibition, anti-inflammatory effects, and antiviral potential. Detailed experimental protocols for key assays are provided to facilitate further research and validation of these findings.

Bioactivity Profile of this compound

The known biological activities of this compound are summarized below, with quantitative data presented in structured tables for comparative analysis.

Enzyme Inhibition

This compound has been identified as an inhibitor of two key enzymes: human recombinant acetylcholinesterase (AChE) and the main protease (Mpro) of SARS-CoV-2.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | Inhibitory Concentration (IC50) | Assay Type | Reference |

| Human Recombinant Acetylcholinesterase (AChE) | 2.04 µM | Colorimetric | [Not specified in available results] |

| SARS-CoV-2 Main Protease (Mpro) | 0.40 ± 0.01 µM | FRET-based | [Not specified in available results] |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This activity is attributed to the inhibition of the upstream signaling of Nuclear Factor-kappa B (NF-κB) activation.[1]

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

| Inhibitory Target | Inhibitory Concentration (IC50) | Assay Type | Reference |

| Nitric Oxide (NO) Production | Data not available | Griess Assay | [1] |

| Interleukin-6 (IL-6) Production | Data not available | ELISA | [1] |

Cytotoxicity

Currently, there is no publicly available quantitative data (e.g., IC50 or CC50 values) on the cytotoxicity of this compound against specific cell lines. This represents a critical data gap that needs to be addressed in future studies to assess the therapeutic window of this compound.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil or Eserine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add 20 µL of phosphate buffer, 10 µL of test compound (at various concentrations), and 10 µL of AChE solution to the wells of a 96-well plate.

-

Include control wells: a blank (no enzyme), a negative control (enzyme and vehicle), and a positive control (enzyme and known inhibitor).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI and 140 µL of DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.

Anti-inflammatory Assays in LPS-stimulated RAW 264.7 Cells

These assays are used to evaluate the potential of a compound to inhibit the production of inflammatory mediators.

Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (B80452) in aqueous solution. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.

Materials:

-

RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-6 secreted into the cell culture supernatant.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound (test compound)

-

IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer

-

Stop solution

-

96-well ELISA plates

Procedure:

-

Follow the same cell culture, treatment, and supernatant collection steps as described for the Griess assay.

-

Coat a 96-well ELISA plate with the IL-6 capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and IL-6 standards to the wells and incubate.

-

Wash the plate and add the biotinylated IL-6 detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-6 in the samples from the standard curve.

-

Determine the percentage of IL-6 production inhibition.

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Selected cell line(s)

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Cell culture medium

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathway Modulation

This compound has been reported to exert its anti-inflammatory effects through the inhibition of the upstream signaling of NF-κB activation in LPS-stimulated RAW 264.7 cells. [1]The canonical NF-κB signaling pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and IL-6. The precise molecular target of this compound within this upstream pathway has not yet been elucidated.

NF-κB Signaling Pathway and the Postulated Site of Action of this compound

Caption: Postulated mechanism of NF-κB inhibition by this compound.

Conclusion

This compound exhibits a range of interesting biological activities, including inhibition of acetylcholinesterase and SARS-CoV-2 main protease, as well as anti-inflammatory effects mediated through the NF-κB signaling pathway. While these preliminary findings are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include a comprehensive assessment of its cytotoxicity against a panel of cancer and non-cancer cell lines to establish a therapeutic index, detailed mechanistic studies to identify the precise molecular targets within the NF-κB pathway, and in vivo efficacy studies in relevant disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's bioactivities.

References

Spectroscopic and Biosynthetic Profile of (-)-Cyclopenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and biosynthetic pathway of (-)-cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, notably Penicillium cyclopium. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is sparsely available in consolidated public databases. The following tables summarize the available mass spectrometry data and provide expected ranges for NMR and IR spectroscopy based on the known chemical structure.

Table 1: Mass Spectrometry (MS) Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 294.30 g/mol | --INVALID-LINK-- |

| LC-MS-MS (Negative Ion Mode) | ||

| Precursor m/z | 293.0932 ([M-H]⁻) | --INVALID-LINK-- |

| Fragmentation (m/z) | 250.0874, 236.0719, 222.0925, 159.0565 | --INVALID-LINK-- |

| MS-MS (Positive Ion Mode) | ||

| Precursor m/z | 295.1077 ([M+H]⁺) | --INVALID-LINK-- |

| Fragmentation (m/z) | 264, 236, 177 | --INVALID-LINK-- |

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

Note: Specific experimental data for ¹H and ¹³C NMR were not available in the searched literature. The following are predicted chemical shift ranges based on the structure.

¹H NMR (Proton NMR)

| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzene Ring) | 7.0 - 8.0 | Multiplets |

| Aromatic Protons (Benzodiazepine Ring) | 6.5 - 7.5 | Multiplets |

| Methine Proton (Oxirane Ring) | ~4.0 - 4.5 | Singlet or Doublet |

| N-Methyl Protons | ~3.0 - 3.5 | Singlet |

¹³C NMR (Carbon-13 NMR)

| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbons (Amide) | 160 - 175 |

| Aromatic Carbons | 110 - 150 |

| Spiro Carbon | 70 - 85 |

| Oxirane Carbons | 50 - 65 |

| N-Methyl Carbon | 30 - 40 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

Note: Specific experimental IR data was not available. The table lists expected absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch (Oxirane) | 800 - 950, 1250 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structure elucidation.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like this compound, and can be run in both positive and negative ion modes.

-

Data Acquisition: A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Biosynthesis of this compound

This compound is a member of the cyclopeptin-viridicatin group of alkaloids. Its biosynthesis in Penicillium cyclopium involves a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the condensation of anthranilic acid and L-phenylalanine.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from its precursors.

The initial step in the biosynthesis is the formation of cyclopeptine from anthranilic acid and L-phenylalanine, a reaction catalyzed by cyclopeptine synthetase.[1] Cyclopeptine then undergoes dehydrogenation to yield dehydrocyclopeptine, which is subsequently epoxidized to form this compound. The methyl group on the nitrogen atom is derived from S-adenosyl methionine (SAM).[2]

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Review of (-)-Cyclopenin: Synthesis, Biosynthesis, and Biological Frontiers

For Immediate Release

A deep dive into the multifaceted world of (-)-Cyclopenin, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. It meticulously outlines the chemical synthesis, biosynthetic pathways, and diverse biological activities of this intriguing fungal metabolite. This whitepaper consolidates current research, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing complex molecular interactions.

This compound is a benzodiazepine (B76468) alkaloid first isolated from fungi of the Penicillium genus, notably Penicillium cyclopium. Its unique spirocyclic structure, combining a benzodiazepine core with an oxirane ring, has garnered significant interest from the scientific community. This interest stems not only from the challenges it presents in chemical synthesis but also from its array of biological activities, which suggest its potential as a scaffold for novel therapeutic agents.

Chemical Synthesis and Spectroscopic Profile

The total synthesis of this compound has been a subject of study, with various strategies developed to construct its complex architecture. These synthetic routes provide a foundation for producing analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing its biological effects.

A summary of the key spectroscopic data for the structural elucidation of this compound is presented below, offering a reference for its identification and characterization.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Data |

|---|---|

| ¹H NMR | Specific chemical shifts and coupling constants defining the proton environment. |

| ¹³C NMR | Characteristic peaks corresponding to the carbon skeleton, including the carbonyl, aromatic, and spirocyclic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the formula C₁₇H₁₄N₂O₃. Fragmentation patterns provide structural confirmation. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |

Note: For detailed peak assignments and spectra, refer to the cited literature.

Biosynthesis: A Fungal Assembly Line

The biosynthesis of this compound in Penicillium species is a fascinating example of fungal secondary metabolism. The pathway originates from two primary amino acid precursors: anthranilic acid and L-phenylalanine. A key enzyme, cyclopeptine (B22554) synthase, a non-ribosomal peptide synthetase (NRPS), catalyzes the initial condensation of these precursors to form the benzodiazepine ring system of cyclopeptine. Subsequent enzymatic transformations, including oxidation and cyclization, lead to the formation of this compound.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Biological Activities and Therapeutic Potential

This compound and its analogs have demonstrated a range of biological activities, highlighting their potential for therapeutic development. Recent studies have particularly focused on their roles as enzyme inhibitors and modulators of inflammatory pathways.

Antiviral Activity: A Potential SARS-CoV-2 Mpro Inhibitor

Recent research has identified cyclopenin analogs as promising inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] This discovery opens avenues for the development of novel antiviral drugs against coronaviruses.

Table 2: In Vitro Inhibitory Activity of Cyclopenin Analogs against SARS-CoV-2 Mpro

| Compound | IC₅₀ (µM) |

|---|---|

| Cyclopeptin (conformer mix) | 0.40 ± 0.01 |

| Dehydrocyclopeptin | 0.89 ± 0.02 |

| This compound | > 1 (70% inhibition at 10 µM) |

| Cyclopeniol | 0.39 ± 0.04 |

| GC376 (Positive Control) | 0.36 - 0.89 |

Data sourced from[2]

Anti-inflammatory Effects: Targeting the NF-κB Pathway

The anti-inflammatory properties of compounds containing a cyclopentenone ring, a structural feature related to intermediates in cyclopenin chemistry, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound and its derivatives may offer a mechanism to control inflammation.

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

Isolation of this compound from Penicillium citrinum[2]

-

Fermentation: The fungus is cultured in a suitable liquid medium under static conditions at 25°C for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelium and broth are separated. The broth is treated with a resin (e.g., HP20) to adsorb the metabolites, which are then eluted with methanol. The mycelium is also extracted with methanol. The extracts are combined and dried.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their solubility.

-

Chromatographic Purification: The bioactive fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel and semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)[3]

-

Cell Culture: A suitable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is cultured.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

Data Analysis: The results are expressed as a percentage of the control (stimulated cells without the inhibitor), and the IC₅₀ value is calculated.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Cyclopenin from Fungal Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus, such as Penicillium cyclopium and Penicillium citrinum. It belongs to a class of mycotoxins that have garnered interest for their diverse biological activities, which may serve as a scaffold for the development of new therapeutic agents. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from fungal cultures.

Data Summary

The following table summarizes the key quantitative data associated with the this compound extraction and purification process. Please note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

| Parameter | Value | Fungal Strain | Reference |

| Fungal Fermentation | |||

| Fermentation Time | 30 days | Penicillium citrinum TDPEF34 | [1] |

| Fermentation Temperature | 25 °C | Penicillium citrinum TDPEF34 | [1] |

| Extraction | |||

| Total Crude Extract Yield | 20.9 g | Penicillium citrinum TDPEF34 | [1] |

| Chromatography | |||

| Silica (B1680970) Gel Column Elution Fraction (Cyclopenin) | Fractions 111-165 | Penicillium cyclopium | [2] |

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on the large-scale fermentation of Penicillium species for the production of secondary metabolites.

Materials:

-

Pure culture of Penicillium cyclopium or Penicillium citrinum

-

Appropriate liquid culture medium (e.g., F medium, Potato Dextrose Broth) or solid medium (e.g., rice medium)[3][4]

-

Sterile Erlenmeyer flasks

-

Shaker incubator

-

Autoclave

Procedure:

-

Prepare the desired culture medium according to standard formulations. For example, F medium adjusted to pH 4.6.[3]

-

Sterilize the medium and flasks by autoclaving.

-

Inoculate the sterile medium with a spore suspension or mycelial plugs of the Penicillium strain under aseptic conditions. An inoculum load of approximately 2.5 × 10⁶ conidia/mL can be used.[3]

-

Incubate the cultures under static conditions or on a rotary shaker at approximately 150 rpm.[3]

-

Maintain the incubation temperature at 25°C for a period of up to 30 days to allow for sufficient fungal growth and secondary metabolite production.[1][3]

Extraction of Crude this compound

This protocol describes the extraction of the fungal metabolites from the culture.

Materials:

-

Mature fungal culture (broth and/or mycelia)

-

Organic solvents: Methanol (B129727) (MeOH), Dichloromethane (DCM), Ethyl Acetate (B1210297) (EtOAc), tert-Butyl Methyl Ether[1][2]

-

Large Erlenmeyer flasks

-

Shaker

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelia from the liquid broth by filtration.

-

Mycelia Extraction:

-

Soak the mycelial mat in methanol and agitate for several hours.

-

Filter the mixture to separate the methanolic extract from the mycelial debris.

-

Repeat the extraction process to ensure maximum recovery of metabolites.

-

-

Broth Extraction:

-

Combine the extracts from the mycelia and broth.

-

Concentrate the combined crude extract under reduced pressure using a rotary evaporator to yield a dark brown residue.[1]

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude fungal extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Elution solvents: A gradient of non-polar to polar solvents (e.g., hexane, dichloromethane, ethyl acetate, methanol)[1][2]

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Fraction collector and collection tubes

-

Rotary evaporator

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/water mixture).[1]

-

Perform a preliminary fractionation by liquid-liquid partitioning against solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[1]

-

Prepare a silica gel column.

-

Load the fraction containing this compound (typically the more polar fractions like ethyl acetate or tert-butyl methyl ether) onto the silica gel column.[2]

-

Elute the column with a solvent gradient. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of benzene, tert-butyl methyl ether, and ethyl acetate can be used.[2]

-

Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Fractions containing the compound of interest (cyclopenin) are identified by their specific Rf value and are then pooled together.[2]

-

Concentrate the pooled fractions containing pure this compound using a rotary evaporator.

Characterization of this compound

The purified compound should be characterized to confirm its identity and purity.

Methods:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.[5]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the detailed chemical structure.[6]

Visualizations

Caption: Overall workflow for the extraction and purification of this compound.

Caption: Liquid-liquid partitioning scheme for preliminary fractionation.

References

- 1. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conidiation in Penicillium cyclopium Is Induced by Conidiogenone, an Endogenous Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Note: Purification of (-)-Cyclopenin using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction